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Introduction to Bisacylphosphine Oxide (BAPO)
Photoinitiators

Bisacylphosphine oxides (BAPOSs) are a class of highly efficient Norrish Type | photoinitiators,
meaning they undergo a unimolecular bond cleavage upon exposure to light to generate free
radicals.[1][2] These free radicals are capable of initiating the polymerization of ethylenically
unsaturated monomers and oligomers.[3][4] BAPO and its derivatives are widely utilized in
applications requiring curing with UV and visible light, such as in dental composites, 3D printing
resins, and coatings.[5][6][7]

The key characteristic of BAPO photoinitiators is their ability to absorb light in the near-UV and
visible light spectrum, typically between 360 nm and 420 nm.[8][9] This absorption profile
makes them suitable for curing systems with violet or blue light-emitting diodes (LEDs). Upon
absorbing a photon, the BAPO molecule is promoted to an excited state and undergoes o-
cleavage, breaking the bond between the phosphorus atom and a benzoyl group to produce
two reactive radical species, as illustrated in the pathway diagram below.[1] This process is
highly efficient and does not require a co-initiator, unlike Type Il photoinitiators.[1]

Common BAPO Derivatives and Their Properties
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While highly reactive, the parent BAPO compound (also known as Irgacure 819) has
limitations, most notably its poor solubility in many common monomer and oligomer systems
and its tendency to cause yellowing in the cured material.[1][3][10] To address these issues,
several derivatives have been developed.

e Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide (TPO): A monoacylphosphine oxide
(MAPO) derivative, TPO is a widely used photoinitiator with better solubility and lower
yellowing potential compared to BAPO.[5]

» Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L): This derivative offers excellent
solubility and demonstrates significantly reduced yellowing, making it suitable for color-
sensitive applications.[5] It is also considered to have superior biocompatibility compared to
BAPO.[5]

e Liquid BAPO Mixtures (LMBAPO): To overcome the poor solubility of solid BAPO, liquid
mixtures have been developed. One such formulation is a mixture of bis-acylphosphine
(BAP) and bis-acylphosphine oxide (BAPO).[10] This liquid form is easier to handle and
incorporate into resin systems without crystallization issues.[10]

Absorption Spectra of BAPO Derivatives

The absorption spectrum of a photoinitiator is a critical parameter that dictates the optimal
wavelength of light required for efficient curing. The maximum absorption wavelength (Amax)
and the molar extinction coefficient (€) determine the efficiency of light absorption at a given
wavelength. BAPO and its derivatives possess broad absorption spectra extending into the
visible light range, which is advantageous for curing thicker sections of material.[3]

Data Summary

The following table summarizes the key absorption spectral data for BAPO and its common
derivatives as reported in the literature.
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Experimental Protocols
Measurement of UV-Visible Absorption Spectra

This protocol outlines the standard procedure for determining the absorption spectrum of a

BAPO derivative.

1. Objective: To determine the maximum absorption wavelength (Amax) and molar extinction

coefficient (€) of a photoinitiator.

2. Materials and Equipment:

e Dual-beam UV-Vis spectrophotometer (e.g., T9 UV-vis-NIR spectrophotometer).[11]
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e Quartz cuvettes (1 cm path length).

e Volumetric flasks and pipettes.

» Analytical balance.

e Spectroscopic grade solvent (e.g., methanol, dichloromethane, or dimethylformamide).[10]
[11]

» Photoinitiator sample.

3. Procedure:

o Stock Solution Preparation: Accurately weigh a small amount of the photoinitiator and
dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock
solution of known concentration (e.g., 1 mg/mL).

o Sample Preparation: Prepare a series of dilutions from the stock solution. A typical
concentration for measurement is around 0.02% or as needed to ensure the absorbance
falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[10]

o Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up
as per the manufacturer's instructions.

» Blanking: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place
it in the reference beam path of the spectrophotometer and run a baseline correction over
the desired wavelength range (e.g., 250-550 nm).[11]

o Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it
with the sample solution. Place it in the sample beam path.

o Data Acquisition: Scan the sample across the specified wavelength range. The instrument
will record the absorbance at each wavelength.

o Data Analysis:

« |dentify the wavelength at which the maximum absorbance occurs (Amax).

e Using the Beer-Lambert Law (A = €bc), calculate the molar extinction coefficient (€), where A
is the absorbance at Amax, b is the path length of the cuvette (1 cm), and c is the molar
concentration of the sample.

Visualizations: Pathways and Workflows
Photo-cleavage Mechanism of BAPO

The following diagram illustrates the Norrish Type | a-cleavage of a generic bisacylphosphine
oxide molecule upon UV irradiation to form reactive free radicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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